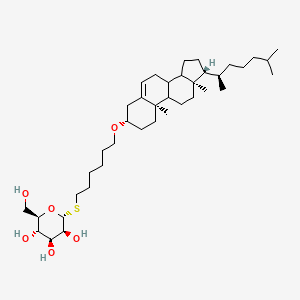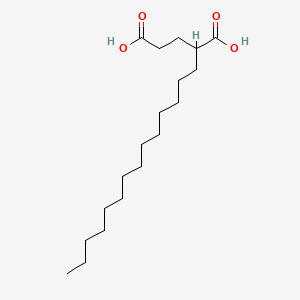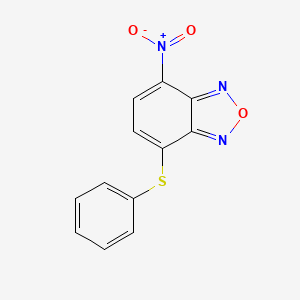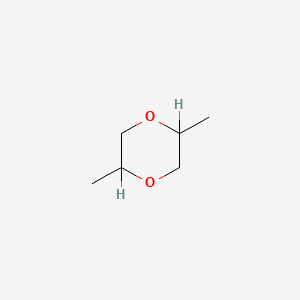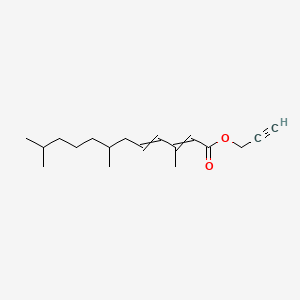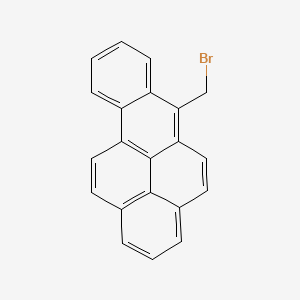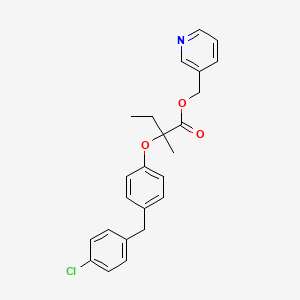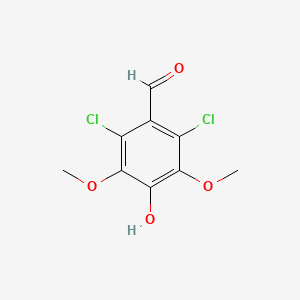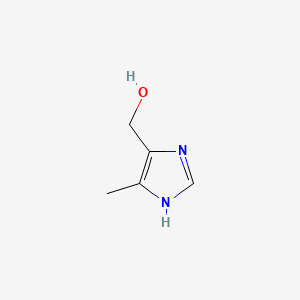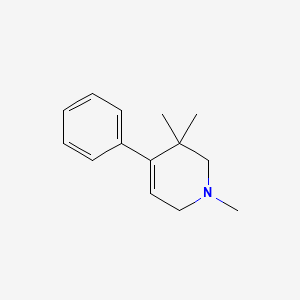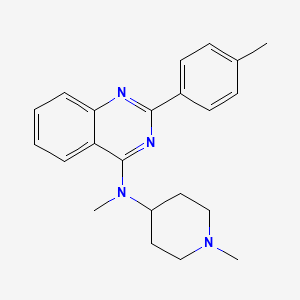
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a 4-methylphenyl group and a methyl(1-methylpiperidin-4-yl)nitrilo group at positions 2 and 4, respectively. It is a member of quinazolines, a tertiary amino compound, a member of piperidines and a member of toluenes.
科学的研究の応用
Acetylcholine Esterase Inhibition and Anticancer Properties
- Acetylcholine Esterase Inhibition : N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine has been identified as a potential acetylcholine esterase inhibitor. This compound showed significant inhibition of acetylcholine esterase (AChE) activity, comparable to donepezil, a known AChE inhibitor (Lan et al., 2020).
- Anticancer Properties : The compound also demonstrated cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. It significantly induced early apoptosis and arrested cancer cells in the G2/M phase, showing potential as a lead compound for anticancer agent design (Lan et al., 2020).
Antimicrobial and Antitubercular Activities
- Antimicrobial Activity : Research indicates that derivatives of quinazolin-4-ones, which are structurally similar to the compound , exhibit antimicrobial properties. This suggests potential applications in combating bacterial infections (Badwaik et al., 2009).
- Antitubercular Properties : These derivatives also showed significant anti-tubercular activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (Nagaladinne et al., 2020).
Histamine Receptor Antagonism
- Histamine H4 Receptor Inverse Agonism : The compound was identified as an inverse agonist at the histamine H4 receptor (H4R), indicating potential therapeutic applications in conditions mediated by H4R activity, such as inflammation (Smits et al., 2008).
Other Potential Therapeutic Applications
- Diuretic Agents : Some derivatives of quinazolin-4(3H)-one, closely related to the compound of interest, have shown diuretic activity, suggesting potential utility in treating conditions like hypertension (Maarouf et al., 2004).
- H1-Antihistaminic Agents : Derivatives of this compound have shown significant in vivo H1-antihistaminic activity, indicating potential use in treating allergic reactions (Alagarsamy & Parthiban, 2013).
- DNA Methyltransferase 3A Inhibition : Certain analogues of this compound have been found to inhibit DNA methyltransferase DNMT3A, a potential target for cancer therapy (Rotili et al., 2014).
Anti-Inflammatory Properties
- Anti-Inflammatory Activity : Some novel derivatives of quinazolin-4(3H)-ones, structurally related to the main compound, have been synthesized and shown to possess anti-inflammatory properties (Srivastav et al., 2009).
特性
製品名 |
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine |
|---|---|
分子式 |
C22H26N4 |
分子量 |
346.5 g/mol |
IUPAC名 |
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine |
InChI |
InChI=1S/C22H26N4/c1-16-8-10-17(11-9-16)21-23-20-7-5-4-6-19(20)22(24-21)26(3)18-12-14-25(2)15-13-18/h4-11,18H,12-15H2,1-3H3 |
InChIキー |
ZOXGTPAJSZQQQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(C)C4CCN(CC4)C |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(C)C4CCN(CC4)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



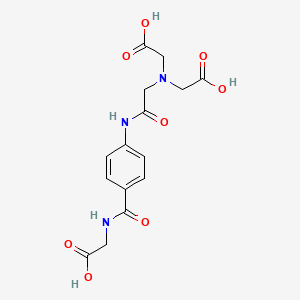
![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)
